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Executive Summary

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth
of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients,
approximately 25%, harbor an internal tandem duplication (ITD) mutation in the FMS-like
tyrosine kinase 3 (FLT3) gene, which is associated with a particularly poor prognosis.[1] AC710
Mesylate, also known as Quizartinib, is a highly potent and selective second-generation FLT3
inhibitor that has demonstrated significant clinical efficacy in this patient population. This
technical guide provides an in-depth overview of the mechanism of action, preclinical and
clinical data, and experimental methodologies related to the use of Quizartinib in the treatment
of FLT3-ITD positive AML.

Introduction to AC710 Mesylate (Quizartinib)

Quizartinib is an oral, small-molecule tyrosine kinase inhibitor (TKI) developed to specifically
target FLT3.[2][3] Its high potency and selectivity for FLT3 distinguish it from earlier generation,
multi-kinase inhibitors.[3] The development of Quizartinib represents a significant advancement
in targeted therapy for AML, offering a new therapeutic option for a patient population with a
high unmet medical need.[1][2]

Mechanism of Action
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Quizartinib functions by competitively binding to the ATP-binding pocket of the FLT3 receptor,
thereby inhibiting its autophosphorylation and subsequent activation.[4] This blockade of FLT3
signaling disrupts downstream pathways crucial for leukemic cell proliferation and survival,
including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[4][5] The inhibition of these
pathways ultimately leads to cell cycle arrest and apoptosis in FLT3-ITD-driven AML cells.[4][6]

Signaling Pathway of FLT3 Inhibition by Quizartinib

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7004512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7004512/
https://aacrjournals.org/cancerres/article/79/13_Supplement/1318/633413/Abstract-1318-Preclinical-characterization-of
https://pmc.ncbi.nlm.nih.gov/articles/PMC7004512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6081740/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1505934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Quizartinib

(AC710 Mesylate)

]
Inhibits
]

1
Cell Mdmbrane
1

FLT3-ITD Receptor

Cytoplasm
RAS
RAF
MEK
ERK
Nudleus
Y V¥

Cell Proliferation
& Survival Genes

Apoptosis

Click to download full resolution via product page

Caption: Diagram of the FLT3 signaling pathway and its inhibition by Quizartinib.
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Quantitative Preclinical Data
Kinase Selectivity Profile

Quizartinib and its active metabolite, AC886, exhibit high affinity and selectivity for FLT3. A
kinase selectivity profiling against over 400 kinases demonstrated that Quizartinib and AC886
bind with high affinity to FLT3.[7][8]

Quizartinib AC886 Kd Midostaurin  Gilteritinib Sorafenib

Kinase Kd (nM) (nM) Kd (nM) Kd (nM) Kd (nM)
FLT3 3.3 11 7.9 1.0 5.9

KIT 4.8 <1

PDGFRa >100 >100 <1

MEKS5 >100 >100 <1

ULK2 >100 >100 <1

ALK >100 >100 - <1

Data sourced
from a kinase
selectivity
profiling
study.[7]

In Vitro Cellular Activity

Quizartinib demonstrates potent inhibition of FLT3 phosphorylation and cell proliferation in AML
cell lines harboring the FLT3-ITD mutation.[3][7]
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Quizartinib I1C50 Tl Al

Cell Line FLT3 Mutation L (nM) - FLT3
(nM) - Cell Viability

Phosphorylation
MV4-11 FLT3-ITD 0.40 0.50
MOLM-13 FLT3-ITD 0.89
MOLM-14 FLT3-ITD 0.73
RS4;11 FLT3-WT - 4.2

IC50 values for cell
viability and FLT3
phosphorylation
inhibition.[7][9]

Clinical Efficacy: The QUANTUM-First Trial

The QUANTUM-First trial was a randomized, double-blind, placebo-controlled, phase 3 study
that evaluated the efficacy and safety of Quizartinib in combination with standard induction and
consolidation chemotherapy in adult patients with newly diagnosed FLT3-ITD-positive AML.[10]
[11]
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Quizartinib + Placebo + ]
Outcome Hazard Ratio
Chemotherapy = Chemotherapy p-value
Measure (95% ClI)
(n=268) (n=271)
Median Overall
, 0.776 (0.615 -
Survival 31.9 15.1 0.0324
0.979)
(months)
Complete
Remission (CR) 55% 55% - -
Rate
Median Duration
38.6 12.4 - -
of CR (months)
Composite
Complete
o 71.6% 64.9% - -
Remission (CRc)
Rate
Key efficacy

outcomes from
the QUANTUM-
First trial.[10]

Experimental Protocols
In Vitro Kinase Assays

Objective: To determine the binding affinity (Kd) of Quizartinib for various kinases.
Methodology:

o Kinase Panel Screening: A competitive binding assay is performed using a panel of over 400
purified human kinases.

o Test Compound: Quizartinib is serially diluted to a range of concentrations.

o Assay Principle: The assay measures the ability of the test compound to displace a
proprietary, immobilized, broad-spectrum kinase inhibitor from the kinase active site. The
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amount of kinase bound to the immobilized inhibitor is measured.

+ Data Analysis: The Kd values are calculated from the dose-response curves.

Experimental Workflow for Kinase Selectivity Profiling
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Caption: Workflow for determining the kinase selectivity of Quizartinib.
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Cell-Based Assays

Objective: To assess the effect of Quizartinib on cell viability and FLT3 phosphorylation in AML
cell lines.

Methodology:

e Cell Culture: FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13, MOLM-14) are
cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum
(FBS) and antibiotics.

o Cell Viability Assay (MTT):

o Cells are seeded in 96-well plates and treated with increasing concentrations of
Quizartinib for 72 hours.

o MTT reagent is added, and after incubation, the formazan product is solubilized.
o Absorbance is measured at 570 nm, and IC50 values are calculated.[12]
o Western Blotting for FLT3 Phosphorylation:
o Cells are treated with Quizartinib for a specified time (e.g., 2 hours).
o Cell lysates are prepared, and protein concentration is determined.

o Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with
primary antibodies against phospho-FLT3 and total FLT3.

o Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection,
and bands are visualized using an enhanced chemiluminescence (ECL) system.[13][14]
[15]

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of Quizartinib in a preclinical in vivo model of
AML.
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Methodology:

Animal Model: Immunodeficient mice (e.g., NOD/SCID or NU/NU) are used.

e Tumor Implantation: Human AML cells (e.g., MV4-11) are injected subcutaneously or
intravenously into the mice.

e Treatment: Once tumors are established, mice are treated with vehicle control or Quizartinib
administered orally at specified doses and schedules (e.g., once daily).[2][16][17]

» Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors
are excised and weighed. Survival of the animals is also monitored.[16][17]

Mechanisms of Resistance
Despite the efficacy of Quizartinib, resistance can develop through several mechanisms:
e On-Target (FLT3-dependent) Resistance:

o Secondary mutations in the FLT3 tyrosine kinase domain (TKD): Mutations at residues
such as D835 and the "gatekeeper" residue F691 can interfere with Quizartinib binding.
[18]

o Off-Target (FLT3-independent) Resistance:

o Activation of bypass signaling pathways: Upregulation of parallel signaling pathways, such
as those driven by RAS mutations, can circumvent the need for FLT3 signaling.[5]

Logical Relationship of Quizartinib Resistance Mechanisms
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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